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Introduction
Berberine Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel ionic salt

combining berberine (BBR) and ursodeoxycholic acid (UDCA). This new molecular entity is

under investigation for its potential therapeutic benefits in a range of metabolic and

inflammatory diseases. Preclinical studies have highlighted its multifaceted mechanism of

action, primarily revolving around the activation of AMP-activated protein kinase (AMPK) and

the inhibition of the NLRP3 inflammasome.[1][2] This technical guide provides a

comprehensive review of the available preclinical data for BBR-UDCA, with a focus on its

efficacy in models of Metabolic Dysfunction-Associated Steatohepatitis (MASH), its impact on

inflammatory bowel disease, and its influence on the gut microbiota.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10831510#bc-rfq
https://www.benchchem.com/product/b10831510/docs?utm_src=pdf-body#berberine-ursodeoxycholate-preclinical-data-review
https://journals.physiology.org/doi/full/10.1152/ajpgi.00312.2011
https://www.researchgate.net/figure/Effects-of-the-addition-of-berberine-to-5-ASA-on-clinical-score-and-colon-length-of_fig4_286219227
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831510?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Mechanism of Action
Berberine Ursodeoxycholate's therapeutic potential stems from the synergistic effects of its

two components. Berberine is known for its metabolic regulatory properties, while

ursodeoxycholic acid is a well-established hepatoprotective agent.[1] Together, they modulate

key signaling pathways involved in inflammation and metabolism.

The primary mechanism involves a dual action:

AMPK Activation: BBR-UDCA activates AMP-activated protein kinase (AMPK), a central

regulator of cellular energy homeostasis.[2][3] Activation of AMPK leads to the inhibition of

anabolic pathways (e.g., synthesis of cholesterol, fatty acids, and proteins) and the activation

of catabolic pathways (e.g., fatty acid oxidation and glucose uptake), thereby improving

metabolic parameters.[3]

NLRP3 Inflammasome Inhibition: BBR-UDCA has been shown to inhibit the NLRP3 (NOD-

like receptor family, pyrin domain containing 3) inflammasome.[2][4] The NLRP3

inflammasome is a key component of the innate immune system that, when activated,

triggers the release of pro-inflammatory cytokines like IL-1β and IL-18, contributing to a cycle

of inflammation and tissue damage.[4][5]

These mechanisms are further detailed in the signaling pathway diagrams below.

Preclinical Efficacy in MASH/Dyslipidemia
A significant body of preclinical evidence supports the efficacy of BBR-UDCA in models of

Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Nonalcoholic

Steatohepatitis (NASH), and dyslipidemia. A key study utilized a golden hamster model of

MASH induced by a high-fat diet.[6][7]

Quantitative Data from MASH/Dyslipidemia Hamster
Model
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Parameter
Model Control
(High-Fat Diet)

BBR-UDCA
(HTD1801)
Treated

Normal
Control (Chow
Diet)

p-value (vs.
Model Control)

Liver Histology

NAFLD Activity

Score (NAS)
5.1 ± 0.6 1.1 ± 0.4 0.4 ± 0.5 <0.01

- Steatosis (0-3) 2.5 ± 0.5 0.6 ± 0.5 0.0 ± 0.0 <0.01

- Lobular

Inflammation (0-

3)

1.4 ± 0.5 0.4 ± 0.5 0.4 ± 0.5 <0.01

- Hepatocyte

Ballooning (0-2)
1.3 ± 0.5 0.1 ± 0.4 0.0 ± 0.0 <0.01

Fibrosis Stage

(0-4)
1.9 ± 0.8 0.4 ± 0.5 0.0 ± 0.0 <0.01

Serum

Biochemistry

Alanine

Aminotransferas

e (ALT) (U/L)

133.4 ± 47.9 40.1 ± 11.7 34.6 ± 5.9 <0.01

Aspartate

Aminotransferas

e (AST) (U/L)

90.5 ± 25.0 44.9 ± 11.0 40.4 ± 6.0 <0.01

Total Cholesterol

(mmol/L)
15.6 ± 3.4 9.8 ± 2.1 2.5 ± 0.4 <0.01

LDL-Cholesterol

(mmol/L)
11.0 ± 3.1 5.9 ± 1.8 0.8 ± 0.3 <0.01

Total Bilirubin

(μmol/L)
3.6 ± 1.1 2.2 ± 0.6 1.9 ± 0.5 <0.05
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Data extracted from a preclinical study in a golden hamster MASH model after 6 weeks of

treatment.[6]

Experimental Protocol: MASH/Dyslipidemia Hamster
Model
Animal Model: Male Golden Syrian hamsters are used as they respond well to diet-induced

obesity and develop dyslipidemia and liver pathology similar to human MASH.[8][9][10]

Diet and Induction: Animals are fed a high-fat, high-cholesterol diet for a period of several

weeks to induce the MASH phenotype, characterized by hepatic steatosis, inflammation, and

fibrosis.[6][8] A typical diet may contain around 20% fat and 0.5% cholesterol.

Treatment: Berberine Ursodeoxycholate (HTD1801) is administered orally, typically via

gavage, once daily for the duration of the treatment period (e.g., 6 weeks).[6] Dosages in

preclinical studies have ranged to effectively demonstrate efficacy.

Assessments:

Histopathology: Liver tissue is collected at the end of the study, fixed in formalin, and

embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general

morphology and Sirius Red for fibrosis assessment. The NAFLD Activity Score (NAS) and

fibrosis stage are determined by a pathologist blinded to the treatment groups.[6]

Serum Biochemistry: Blood samples are collected for the analysis of liver enzymes (ALT,

AST), total bilirubin, and lipid profile (total cholesterol, LDL-cholesterol).[6]

Effects on Inflammatory Bowel Disease and Gut
Microbiota
The components of BBR-UDCA, particularly berberine, have been extensively studied for their

effects on intestinal inflammation and the gut microbiome. These preclinical findings suggest a

potential therapeutic role for BBR-UDCA in conditions like inflammatory bowel disease (IBD).

Quantitative Data from DSS-Induced Colitis Mouse
Model
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Parameter DSS Control Berberine-Treated
p-value (vs. DSS
Control)

Clinical Severity

Body Weight Change

(%)
-8.87 ± 3.0 -5.08 ± 2.0 <0.05

Myeloperoxidase

(MPO) Activity (U/g

tissue)

~250 ~100 <0.01

Colon Length (cm) ~6.5 ~7.5 <0.05

Pro-inflammatory

Cytokines (pg/mg

protein)

TNF-α ~80 ~40 <0.05

IL-6 ~150 ~70 <0.05

IL-1β ~200 ~100 <0.05

Representative data compiled from preclinical studies of DSS-induced colitis in mice.[1][11]

Experimental Protocol: DSS-Induced Colitis Mouse
Model
Animal Model: C57BL/6 mice are commonly used for the dextran sulfate sodium (DSS)-induced

colitis model, which mimics many of the clinical and histological features of human ulcerative

colitis.[1][11]

Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking

water for 5-7 consecutive days.[1][11]

Treatment: Berberine is typically administered orally via gavage at doses ranging from 50 to

100 mg/kg body weight per day.[1][12] Treatment can be administered either prophylactically

(before and during DSS exposure) or therapeutically (after the onset of colitis symptoms).[1]
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Assessments:

Clinical Scoring: Disease activity index (DAI) is monitored daily, which includes an

assessment of body weight loss, stool consistency, and the presence of blood in the stool.[2]

Macroscopic Evaluation: At the end of the study, the colon is excised, and its length is

measured as an indicator of inflammation (shorter colon length indicates more severe

inflammation).

Histological Analysis: Colon tissue samples are processed for histological examination to

assess the degree of inflammation, ulceration, and crypt damage.[1]

Biochemical Analysis: Colon tissue homogenates are used to measure myeloperoxidase

(MPO) activity, a marker of neutrophil infiltration, and levels of pro-inflammatory cytokines

(e.g., TNF-α, IL-6, IL-1β) using methods like ELISA or Luminex assays.[1]

Modulation of Gut Microbiota
Berberine has been shown to significantly alter the composition of the gut microbiota.

Preclinical studies in various models have demonstrated that berberine can:

Increase the abundance of beneficial bacteria: This includes short-chain fatty acid (SCFA)-

producing bacteria such as Bifidobacterium, Lactobacillus, and Akkermansia.[13][14][15]

Decrease the abundance of potentially pathogenic bacteria: Berberine can reduce the

populations of certain opportunistic pathogens.[13]

Alter the Firmicutes to Bacteroidetes ratio: This ratio is often altered in metabolic diseases,

and berberine has been shown to modulate it towards a healthier state.[15]

These changes in the gut microbiota are believed to contribute to the anti-inflammatory and

metabolic benefits of berberine.[14]

Signaling Pathway and Experimental Workflow
Diagrams
Signaling Pathways
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The following diagrams illustrate the key signaling pathways modulated by Berberine
Ursodeoxycholate.
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Caption: AMPK Activation Pathway by BBR-UDCA.
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Inflammatory Stimuli Berberine Ursodeoxycholate

NLRP3 Inflammasome Complex

Pro-inflammatory Cytokine Release

PAMPs / DAMPs
(e.g., LPS, ATP)

NLRP3

Activates

BBR-UDCA

Inhibits

ASC

Recruits

Pro-Caspase-1

Recruits

Active Caspase-1

Cleavage

Pro-IL-1β

Cleaves

Pro-IL-18

Cleaves

IL-1β

Inflammation

IL-18

Click to download full resolution via product page

Caption: NLRP3 Inflammasome Inhibition by BBR-UDCA.
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Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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